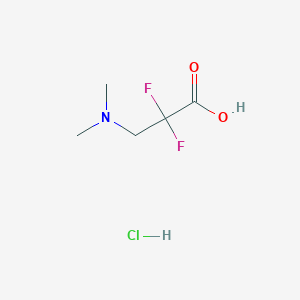

3-(Dimethylamino)-2,2-difluoropropanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)-2,2-difluoropropanoic acid;hydrochloride, also known as β-(Dimethylamino)propanoic acid hydrochloride, is a chemical compound with the empirical formula C5H11NO2 · HCl . It is a solid substance with a molecular weight of 153.61 .

Molecular Structure Analysis

The linear formula for this compound is C5H11NO2 · HCl . The InChI (International Chemical Identifier) string is 1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H . This provides a standardized way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 3-(Dimethylamino)-2,2-difluoropropanoic acid;hydrochloride are not available, similar compounds such as β-amino acids are known to participate in various chemical reactions. For instance, a study mentioned the effectiveness of the Schiff base of thiadiazole-1,3,4-(dimethylamino)benzylidineamino]-[4-2-phenyl]amino in decreasing the density and size of malignant cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)-2,2-difluoropropanoic acid;hydrochloride include its form as a solid and a melting point of 186-191 °C . It has a molecular weight of 153.61 g/mol .

Applications De Recherche Scientifique

Antidepressant Agents : A study explored analogues of 3-(dimethylamino)-2,2-difluoropropanoic acid; hydrochloride for potential use as antidepressants. The compounds were evaluated in biochemical and pharmacological animal models of depression, with some showing promising activity and minimal anticholinergic side effects (Clark et al., 1979).

Stimulant and Depressant Effects : Another study found that a compound similar to 3-(dimethylamino)-2,2-difluoropropanoic acid; hydrochloride exhibited both stimulant and depressant effects in laboratory animals, with significant anticonvulsant activity (Barrón et al., 1965).

Chemical Synthesis : Research indicates the utility of similar compounds in chemical synthesis, such as in [2 + 2] cycloaddition reactions to generate dimethylaminomethylene vinamidinium salts (Davies et al., 2002).

Optical Resolution : A study successfully separated racemic perfluoro(2-dimethylamino-propionic acid) into its enantiomers via diastereomeric amides. This research contributes to the field of optical resolution of perfluorocarboxylic acids (Hayashi et al., 1991).

Diverse Compound Library Generation : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This research underscores the versatility of these compounds in generating diverse chemical libraries (Roman, 2013).

Cytotoxic Activity in Metal Complexes : Research into metal complexes of derivatives of similar compounds revealed their potential anti-tumor activities, providing insights into their application in cancer research (Aboelmagd et al., 2021).

Catalyst in Acylation Reactions : A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for acylation of inert alcohols and phenols. This highlights its role in enhancing chemical synthesis efficiency (Liu et al., 2014).

Synthesis of Non-Proteinogenic Amino Acids : Research on the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, starting from a chloro-α-(N-alkylimino)ester, indicates the potential of related compounds in synthesizing novel amino acids (Kimpe et al., 1998).

Safety and Hazards

Orientations Futures

While specific future directions for 3-(Dimethylamino)-2,2-difluoropropanoic acid;hydrochloride are not available, it’s worth noting that similar compounds, such as para-aminobenzoic acid (PABA) and its derivatives, have shown potential as therapeutic agents in future clinical trials . Further investigation is needed to evaluate the safety and efficacy of these compounds in clinical investigations and to better understand the specific mechanism of action revealed by these compounds .

Propriétés

IUPAC Name |

3-(dimethylamino)-2,2-difluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQEFAKSWJJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2413185-57-4 |

Source

|

| Record name | 3-(dimethylamino)-2,2-difluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)

![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)

![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)